Product packaging for Raunescine(Cat. No.:CAS No. 117-73-7)

Raunescine

Cat. No.: B12791543
CAS No.: 117-73-7
M. Wt: 564.6 g/mol
InChI Key: UGMYHMZSPHJQHL-UTYXIPFNSA-N
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Description

Raunescine (PubChem CID: 251566) is a monoterpene indole alkaloid (MIA) sourced from Rauwolfia species, making it a compound of significant interest in pharmacological research . Its primary research value lies in its potent effects on the central nervous system. Studies have demonstrated that this compound produces behavioral effects qualitatively similar to those of reserpine, a well-characterized tranquilizing and antihypertensive agent, though this compound is less potent . The mechanism behind these effects involves the depletion of key neurotransmitters in the brain. Specifically, research in rats has shown that this compound administration causes a significant reduction in the concentration of noradrenaline (norepinephrine) and 5-hydroxytryptamine (serotonin) . This action makes this compound a valuable biochemical tool for researchers modeling neurotransmitter-deficient states and investigating the neurochemical underpinnings of behavior. Its comparison to other Rauwolfia alkaloids like isothis compound and reserpine also positions it as a critical compound for structure-activity relationship (SAR) studies aimed at understanding the functional groups essential for alkaloid potency and effect . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36N2O8 B12791543 Raunescine CAS No. 117-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117-73-7

Molecular Formula

C31H36N2O8

Molecular Weight

564.6 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-18-hydroxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C31H36N2O8/c1-37-24-11-16(12-25(38-2)29(24)39-3)30(35)41-23-13-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28(23)34)31(36)40-4/h5-8,11-12,17,20,22-23,26,28,32,34H,9-10,13-15H2,1-4H3/t17-,20+,22-,23-,26+,28+/m1/s1

InChI Key

UGMYHMZSPHJQHL-UTYXIPFNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2O)C(=O)OC)NC6=CC=CC=C56

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2O)C(=O)OC)NC6=CC=CC=C56

Origin of Product

United States

Natural Occurrence and Isolation of Raunescine from Botanical Sources

Synthetic Strategies and Chemical Modification of Raunescine

Total Synthesis Approaches to Racemic Raunescine and its Epimers

Total synthesis of this compound and its epimers typically involves the construction of the complex polycyclic yohimbane skeleton. Racemic syntheses yield a mixture of enantiomers, which may then require separation. lumenlearning.comorganic-chemistry.org

Stereocontrol Considerations in Racemic Syntheses

Achieving control over stereochemistry is a significant challenge in the synthesis of molecules with multiple chiral centers like this compound. In racemic syntheses, strategies are employed to influence the formation of stereocenters, although they often result in mixtures of stereoisomers. For yohimbine-type alkaloids, controlling the stereocenter at C-3 has been identified as a long-standing challenge. nih.gov Approaches to racemic yohimbine (B192690) stereoisomers have been explored, including those involving Diels-Alder reactions to establish relative stereochemistry. rsc.org

Elaboration of Key Intermediates for this compound Synthesis

Total synthesis routes often rely on the efficient preparation and transformation of key intermediates to build the final molecular architecture. For reserpine-type alkaloids, which share structural features with this compound, the synthesis of rac-deserpidine and a rac-raunescine epimer has been achieved starting from a key intermediate previously used for preparing derivatives with a normal yohimbane skeleton. researchgate.netresearchgate.net The elaboration of such intermediates involves a sequence of reactions designed to introduce the necessary functional groups and construct the remaining rings of the yohimbane system.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives involves modifying the core yohimbane structure or creating molecules with similar frameworks to investigate how structural changes impact biological properties. rsc.org

Derivatization of the Yohimbane Skeleton in this compound Analogues

The yohimbane skeleton provides a scaffold for generating a variety of analogues. Modifications can be made at different positions of the tetracyclic indole (B1671886) core and the appended rings. Research has described the synthesis of this compound analogues with "normal skeletons," suggesting variations in the arrangement or substitution pattern compared to the naturally occurring compound. acs.orgacs.org These modifications can involve altering substituents on the aromatic ring, the ester group, or the nitrogen atoms within the ring system.

Development of Synthetic Modifications for Biological Inquiry

Synthetic modifications are often developed with the specific aim of exploring the biological activities of the resulting compounds. By systematically altering the structure of this compound, researchers can investigate structure-activity relationships and potentially develop compounds with enhanced or altered biological profiles. rsc.orgekb.eg This involves designing synthetic routes that allow for the introduction of diverse functional groups or the modification of specific parts of the molecule. The synthesis of analogues is a common strategy in medicinal chemistry to identify compounds with desired therapeutic properties. mdpi.comcaltech.edu

Elucidation of Raunescine S Stereochemistry and Absolute Configuration

Methodologies for Stereochemical Assignment of Raunescine

Determining the stereochemistry and absolute configuration of complex natural products like this compound typically involves a combination of spectroscopic and chemical methods. Historically, the absolute configuration of certain compounds, including some related to this compound, was established through techniques such as X-ray crystallography, chemical correlation with substances of known chirality, and optical rotatory dispersion (ORD) upenn.eduwikipedia.orgox.ac.uk.

For molecules with multiple stereogenic centers, such as this compound, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a crucial role in elucidating relative stereochemistry. Two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the spatial proximity of protons, which provides insights into the relative orientation of different parts of the molecule longdom.org. By analyzing cross-peaks in COSY and NOESY spectra, researchers can confirm the arrangement of substituents and deduce stereochemical relationships longdom.org.

While NMR is powerful for relative stereochemistry, determining absolute configuration often requires additional methods. X-ray crystallography is considered a definitive method for assigning absolute configuration, provided a suitable crystal can be obtained mdpi.com. The anomalous dispersion effect in X-ray crystallography, also known as resonant scattering, was first used in 1951 to determine absolute configuration wikipedia.org. However, obtaining suitable crystals can be challenging, and sometimes crystallographic results may require validation by other methods mdpi.com.

Chemical correlation involves converting the compound of unknown absolute configuration into a molecule whose absolute configuration has been previously established, often through X-ray diffraction libretexts.org. Another approach involves the use of chiral derivatizing agents, which can allow for the determination of absolute configuration by NMR analysis of the resulting diastereomers.

Modern approaches may also involve computational methods and machine learning models trained on large datasets of natural products with known stereochemistry to assist in the assignment process chemrxiv.org.

Impact of Stereochemistry on Molecular Interactions of this compound

In the context of yohimbane alkaloids, which are known to interact with adrenergic receptors, the precise stereochemistry is crucial for determining binding affinity and pharmacological activity ontosight.ainih.gov. Different stereoisomers of the same compound can exhibit vastly different biological effects, ranging from desired therapeutic activity to inactivity or even toxicity uou.ac.in. This is because the binding site of a protein receptor is a chiral environment, and the interaction is highly specific to the three-dimensional structure of the ligand nih.gov.

The stereochemical configuration of this compound, including the orientation of the hydroxyl group at C18 and the trimethoxybenzoyl group, as well as the configuration at other stereogenic centers on the yohimbane core, will influence how it fits into the binding pocket of its biological targets. Subtle differences in stereochemistry can lead to significant changes in the strength and nature of intermolecular forces (e.g., hydrogen bonding, van der Waals interactions, electrostatic interactions) between this compound and its interacting molecules, thereby altering its biological profile.

Comparative Stereochemical Analysis with Related Yohimbane Alkaloids

This compound belongs to the yohimbane class of indole (B1671886) alkaloids, which includes numerous compounds with similar structural scaffolds but varying substituents and stereochemical configurations. Comparing the stereochemistry of this compound with related alkaloids like reserpine (B192253), ajmalicine, yohimbine (B192690), and isothis compound (B12811631) provides valuable insights into the structure-activity relationships within this class researchgate.netresearchgate.netresearchgate.net.

Yohimbane alkaloids share a common pentacyclic indole skeleton researchgate.net. However, they differ in the oxidation state of certain carbons, the presence and position of hydroxyl, methoxy, and ester groups, and crucially, the stereochemical configuration at multiple chiral centers. For example, reserpine, a well-known alkaloid from Rauvolfia serpentina, shares the yohimbane core but has a different substitution pattern and stereochemistry compared to this compound researchgate.netplantaedb.com.

Isothis compound is a stereoisomer of this compound researchgate.net. Comparative stereochemical analysis between this compound and isothis compound is particularly informative as they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more stereogenic centers. Studies comparing this compound and isothis compound have investigated their effects, highlighting how even subtle stereochemical variations can lead to differences in biological activity core.ac.uk.

Analyzing the stereochemical differences between this compound and other yohimbane alkaloids with known biological activities helps to build a comprehensive understanding of how specific stereochemical features contribute to their pharmacological profiles. For instance, differences in the configuration at C16, C17, C18, and C20, common stereogenic centers in this class, are known to influence binding to adrenergic receptors and other biological targets nih.gov.

Comparative analysis often involves comparing spectroscopic data, such as NMR shifts and coupling constants, which are sensitive to stereochemical differences. Additionally, comparing their behavior in chiral chromatographic separations and their optical rotation values can provide further evidence for stereochemical relationships.

Understanding the stereochemical nuances among yohimbane alkaloids is essential for the rational design and synthesis of new compounds with desired biological activities and improved selectivity.

Preclinical Pharmacological Characterization of Raunescine

Comparative Preclinical Pharmacology of Raunescine with Related Alkaloids (e.g., Reserpine (B192253), Pseudoreserpine)

Potency Comparisons and Structural Determinants of this compound Activity

The potency of a compound refers to the concentration or dose required to produce a specific effect. For this compound and its analogues, potency in preclinical studies is often assessed through their binding affinity to target receptors, such as alpha-2 adrenergic receptors. Binding affinity is quantified by parameters like the dissociation constant (Kd) or inhibition constant (Ki), where lower values indicate higher affinity and thus generally higher potency. mdpi.combiorxiv.org

The structure-activity relationship (SAR) explores how variations in the chemical structure of a molecule influence its biological activity and potency. creative-biolabs.comashp.org For yohimbane alkaloids like this compound, specific functional groups and their spatial arrangement on the yohimbane backbone are crucial determinants of their interaction with adrenergic receptors. ontosight.aicreative-biolabs.com

While specific comparative potency data for this compound against a wide range of analogues was not extensively detailed in the search results, the understanding of SAR in yohimbane alkaloids suggests that modifications to the substituents at positions 16, 17, and 18, as well as alterations to the stereochemistry, would likely impact the binding affinity and functional activity at adrenergic receptors. ontosight.aicreative-biolabs.comashp.org Studies on related compounds, such as rauwolscine (B89727) (alpha-yohimbine), have utilized radioligand binding assays to characterize their high-affinity binding to alpha-2 adrenergic receptors. nih.govnih.gov These studies often involve competition binding experiments with various ligands to establish a pharmacological potency order. nih.gov

Mechanistic Basis for Differential Potency of this compound Analogues

The differential potency observed among this compound analogues is rooted in the specific molecular interactions that occur between the compound and its biological target, primarily adrenergic receptors. ontosight.ainih.govmdpi.com The mechanistic basis involves the binding kinetics and the resulting conformational changes induced in the receptor. mdpi.combiorxiv.org

Ligand-receptor binding is characterized by association and dissociation rates (k_on and k_off), which together determine the binding affinity (Ka = k_on/k_off). mdpi.com Differential potency among analogues can arise from variations in these kinetic rates. For instance, differences in the chemical structure can affect how quickly an analogue binds to the receptor or how long it remains bound. mdpi.combiorxiv.org

Furthermore, the specific interactions between the functional groups of the analogue and the amino acid residues in the receptor binding site dictate the strength and stability of the complex. creative-biolabs.commedrxiv.org These interactions can include hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects. creative-biolabs.com Subtle changes in the structure of a this compound analogue can alter these interactions, leading to differences in binding affinity and, consequently, potency. creative-biolabs.comashp.org

For alpha-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs), the binding of a ligand can induce conformational changes that affect the receptor's coupling to intracellular signaling proteins, such as G proteins. biorxiv.org Differential potency can also be a result of analogues stabilizing different receptor conformations, leading to varying degrees of downstream signaling activation or inhibition. biorxiv.org Studies on other GPCRs have shown that agonist efficacy, related to the ability of a ligand to activate the receptor, can be driven by differences in receptor affinity for G proteins, which are influenced by the bound ligand. biorxiv.org

While direct detailed mechanistic studies specifically on this compound analogues were not predominantly found, the principles of receptor-ligand interactions and GPCR signaling provide the general framework for understanding the differential potency observed within this class of compounds. The presence of specific substituents and their stereochemical orientation on the yohimbane scaffold of this compound and its analogues are key structural determinants influencing these molecular interactions and the resulting pharmacological effects. ontosight.aicreative-biolabs.com

Structure Activity Relationship Sar Studies of Raunescine and Its Analogues

Systematic Exploration of Structural Modifications and Their Impact on Raunescine's Biological Activity

Analysis of Substituent Effects on this compound Receptor Affinity and Selectivity

The this compound molecule contains several positions where substituents can be modified, including the indole (B1671886) ring system, the yohimbane core, and the ester groups ontosight.aiplantaedb.com. Studies in medicinal chemistry demonstrate that varying alkyl and aryl substituents can optimize drug binding affinity and selectivity by interacting with hydrophobic regions in the binding site of a receptor uzh.chrsc.org. Electron-withdrawing substituents, for instance, can increase the strength of aromatic interactions, highlighting the role of electrostatics in stabilizing binding rsc.org.

While specific detailed data tables on this compound substituent effects on receptor affinity and selectivity were not extensively found in the provided search results, the general principles of substituent effects observed in other compound classes, such as diarylmethane backbones or diazatricyclodecane derivatives, are applicable cnr.itnih.gov. For example, introducing certain substituents on a nitrogen atom of diazatricyclodecane templates can decrease μ-receptor affinity, while others can increase selectivity cnr.it. This suggests that the nature and position of substituents on the this compound scaffold are likely to significantly influence its binding to target receptors, such as alpha-2 adrenergic receptors with which yohimbane alkaloids are known to interact ontosight.aiicddt.com.

Stereochemical Influences on this compound's Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological profile of many drugs, including alkaloids innovareacademics.inpageplace.de. This compound itself has a defined stereochemical configuration ontosight.ai. Different stereoisomers of a compound can exhibit significantly different binding affinities, selectivity, and pharmacological effects due to the specific spatial requirements of receptor binding sites innovareacademics.in.

Computational Approaches in this compound SAR

Computational methods are increasingly valuable in SAR studies, allowing for the prediction of biological activity and the analysis of molecular interactions without the need for extensive synthesis and biological testing collaborativedrug.comyoutube.com. These approaches complement experimental studies by providing insights into the molecular basis of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of molecules with their biological activity wikipedia.orgyoutube.com. This allows for the prediction of the activity of new, untested compounds and helps to identify the structural features that are most important for activity collaborativedrug.comyoutube.com.

QSAR modeling has been applied to various classes of compounds to predict biological activities, such as radiosensitization effectiveness or antimalarial activity nih.govscience.gov. While specific published QSAR models for this compound derivatives were not prominently found in the search results, the principles of QSAR are directly applicable to this class of compounds. Developing a QSAR model for this compound analogues would involve:

Compiling a dataset of this compound derivatives with known biological activities (e.g., receptor binding affinity).

Calculating molecular descriptors that capture various structural, electronic, and physicochemical properties of these compounds.

Using statistical methods to build a model that relates the descriptors to the biological activity.

Validating the model using a test set of compounds.

Such models could help prioritize which this compound analogues to synthesize and test, thereby accelerating the discovery of compounds with improved properties.

Molecular Docking and Ligand-Receptor Interaction Analysis for this compound Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) and affinity of a ligand (such as this compound or its analogue) when bound to a receptor protein openaccessjournals.comnih.gov. This method provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex als-journal.commdpi.com. Analyzing these interactions helps to understand the molecular basis of activity and guide the design of new compounds with enhanced binding researchgate.netopenaccessjournals.com.

Molecular docking studies are commonly used in drug discovery to predict binding modes and affinities nih.govresearchgate.net. For this compound, which is known to interact with adrenergic receptors, molecular docking could be used to:

Predict how this compound and its analogues bind to different adrenergic receptor subtypes.

Identify key amino acid residues in the receptor binding site that are crucial for interaction.

Analyze the types of interactions (hydrogen bonding, van der Waals, etc.) that contribute to binding affinity.

Evaluate the impact of structural modifications on the binding pose and interactions.

While detailed reports of molecular docking studies specifically focused on this compound binding to its primary biological targets were not extensively found, the technique is highly relevant for understanding the SAR of this compound and its analogues. Studies on other ligand-receptor systems, such as gold(III) complexes binding to rhodopsin-like receptors or phytochemicals binding to RACK1 protein, demonstrate the utility of molecular docking in identifying key interactions and predicting binding affinity als-journal.commdpi.com.

Insights into Pharmacophore Development for this compound-like Scaffolds

A pharmacophore represents the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target nih.govplos.org. It is a 3D arrangement of chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, that are crucial for binding and eliciting a biological response nih.gov.

Insights gained from SAR studies, including the analysis of substituent effects, stereochemistry, and molecular docking results, are invaluable for developing a pharmacophore model for this compound-like scaffolds plos.org. By identifying the key structural features of this compound and its active analogues that are necessary for receptor binding and activity, a pharmacophore model can be constructed.

This pharmacophore model can then be used in virtual screening to search large databases of compounds for molecules that possess the required 3D arrangement of features, potentially identifying novel compounds with similar biological activity to this compound plos.org. The development of a pharmacophore for this compound-like scaffolds would involve:

Identifying the common structural features and their spatial arrangement in a set of active this compound analogues.

Mapping these features onto the 3D structure of the most active compounds.

Validating the pharmacophore model using a set of inactive or less active compounds.

Using the validated pharmacophore to screen chemical databases.

Pharmacophore modeling, often used in conjunction with molecular docking and QSAR, is a powerful tool in the drug discovery process for identifying novel lead compounds and optimizing existing ones nih.govplos.org.

Biosynthetic Pathways and Precursor Studies of Raunescine

Proposed Enzymatic Steps in Raunescine Biosynthesis

The initial steps in the biosynthesis of MIAs, including this compound, are common across many MIA-producing plant species. The pathway begins with the condensation of tryptamine (B22526), derived from tryptophan via tryptophan decarboxylase (TDC), and secologanin (B1681713), a secoiridoid glycoside derived from the monoterpene geraniol (B1671447) researchgate.netplos.org. This crucial step is catalyzed by the enzyme strictosidine (B192452) synthase (STR), resulting in the formation of strictosidine researchgate.netplos.org.

Following the formation of strictosidine, the pathway diverges to produce a wide array of structurally diverse MIAs. While the precise enzymatic steps leading specifically to this compound from strictosidine are not as extensively documented as those for major alkaloids like reserpine (B192253) or ajmalicine, it is understood that further enzymatic modifications are required. These modifications typically involve deglucosylation by strictosidine β-D-glucosidase (SGD), followed by a series of complex cyclization, oxidation, reduction, and rearrangement reactions catalyzed by various enzymes, including cytochrome P450 enzymes and reductases researchgate.netfrontiersin.org.

Given that this compound is structurally related to other yohimban-type alkaloids like reserpine and deserpidine (B1670285) ucl.ac.ukevitachem.com, it is plausible that its biosynthetic route shares common enzymatic steps with these compounds, particularly in the later stages involving the modification of the yohimban (B1201205) skeleton and the addition of the trimethoxybenzoyl moiety. Enzymes such as hydroxylases, methyltransferases, and esterases are likely involved in these tailoring steps.

Identification of Key Biosynthetic Intermediates Leading to this compound

Strictosidine is a central intermediate in the biosynthesis of all monoterpenoid indole (B1671886) alkaloids, serving as the first committed step unique to this class researchgate.netplos.org. Its deglucosylation product, strictosidine aglycone, is highly reactive and spontaneously undergoes rearrangements or is channeled into various downstream pathways by specific enzymes researchgate.net.

While specific intermediates directly on the path from strictosidine to this compound are not explicitly detailed in the search results, studies on related Rauvolfia alkaloids provide insights. The biosynthesis of reserpine, a closely related alkaloid, is known to involve intermediates such as rauwolscine (B89727) (α-yohimbine) and reserpic acid methyl ester nih.govresearchgate.neteuropa.eu. Given the structural similarities, it is conceivable that this compound biosynthesis might involve intermediates structurally akin to those in the reserpine pathway, potentially diverging at a later stage.

Research in R. tetraphylla has detected a vast number of secondary metabolites, including various indole alkaloids, suggesting a complex network of interconnected biosynthetic routes ijpbs.comresearchgate.net. Identifying specific intermediates for this compound would likely require targeted metabolic profiling and isotopic labeling studies in Rauvolfia species known to produce this compound.

Genetic and Molecular Biology Approaches to this compound Biosynthesis Elucidation

Genetic and molecular biology approaches have been instrumental in unraveling MIA biosynthesis pathways in plants like Catharanthus roseus and Rauvolfia serpentina researchgate.netplos.org. These approaches involve identifying and characterizing the genes encoding the enzymes responsible for the various biosynthetic steps.

Transcriptomic studies, which involve sequencing and analyzing the RNA transcripts in a plant, can reveal genes that are highly expressed in tissues where alkaloids are synthesized plos.org. By comparing gene expression profiles in different tissues or under different conditions, researchers can identify candidate genes potentially involved in specific branches of the pathway. For instance, studies in R. serpentina have generated transcriptomic resources to interrogate MIA biosynthesis plos.org.

Molecular cloning and functional characterization of candidate genes are crucial steps. This involves isolating a gene, expressing it in a heterologous system (like yeast or E. coli), and testing the activity of the resulting enzyme with proposed substrates biorxiv.org. This allows for the confirmation of the enzyme's role in a specific biosynthetic reaction.

While the specific genes and enzymes solely dedicated to this compound biosynthesis have not been extensively highlighted in the provided search results, research on related Rauvolfia alkaloids provides a framework. For example, studies have investigated enzymes like tryptophan decarboxylase (TDC) and strictosidine synthase (STR) in Rauvolfia, which are upstream of this compound in the pathway researchgate.netresearchgate.net. Further genetic and molecular biology efforts focusing specifically on this compound-producing Rauvolfia species are needed to fully elucidate its biosynthetic machinery.

Comparative Biosynthetic Research with Other Indole Alkaloids

Comparative biosynthetic research with other indole alkaloids has been fundamental to understanding the pathways leading to this compound. This compound belongs to the large family of monoterpenoid indole alkaloids, which share common early biosynthetic steps from tryptamine and secologanin researchgate.netplos.org.

Studies comparing the alkaloid profiles and biosynthetic capabilities of different Rauvolfia species, as well as other MIA-producing plants like Catharanthus roseus, have revealed both conserved and species-specific enzymatic steps researchgate.netplos.org. For example, the initial condensation catalyzed by strictosidine synthase is a conserved step across MIA biosynthesis researchgate.net. However, the downstream modifications of strictosidine aglycone diverge significantly, leading to the vast structural diversity observed in MIAs.

This compound is structurally related to other yohimban-type alkaloids such as reserpine, deserpidine, and ajmalicine, all found in Rauvolfia species nih.govucl.ac.ukevitachem.comresearchgate.net. Comparative studies of the biosynthetic pathways of these related alkaloids can provide valuable clues about the enzymes and intermediates involved in this compound formation. Differences in the presence or activity of specific enzymes can explain the variations in alkaloid profiles observed between different Rauvolfia species or even within different tissues of the same plant.

Research involving the synthesis of epimers of this compound and deserpidine has also contributed to understanding the structural requirements and potential biosynthetic routes of these compounds acs.orgdntb.gov.ua. Such studies, while sometimes synthetic in nature, can inform hypotheses about the enzymatic transformations occurring in planta.

Comparative genomic and transcriptomic analyses of Rauvolfia species with varying this compound content could help identify candidate genes and pathways specifically associated with this compound biosynthesis. This comparative approach, coupled with biochemical characterization of identified enzymes, is a powerful strategy for dissecting complex metabolic pathways like that of this compound.

Compound Table

Advanced Analytical Methodologies for Raunescine Profiling

Chromatographic Techniques for Quantitative and Qualitative Analysis of Raunescine

Chromatographic methods are fundamental for separating this compound from other compounds present in biological or plant extracts, enabling its subsequent detection and analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for this compound

HPLC is a widely used technique for the analysis of alkaloids, including those found in Rauvolfia species. researchgate.netnih.gov The separation of this compound from other indole (B1671886) alkaloids can be achieved using reversed-phase C18 columns. nih.gov Various detection methods can be coupled with HPLC for this compound analysis. Ultraviolet (UV) detection is common for alkaloids due to their chromophores, often at wavelengths around 280 nm. researchgate.net Diode array detectors (DAD) can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov While the search results mention HPLC methods for other Rauvolfia alkaloids like reserpine (B192253), ajmalicine, and yohimbine (B192690), the principles apply to this compound as well, given its structural similarity as a monoterpene indole alkaloid. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound-related Volatile Profiles

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. measurlabs.comfilab.fr While this compound itself might be less volatile than some other compounds, GC-MS can be applied to analyze volatile profiles of extracts containing this compound or to identify potential degradation products or related volatile compounds. measurlabs.comdatapdf.com The technique involves vaporizing the sample, separating components based on their boiling points and interaction with a stationary phase in a GC column, and then detecting and identifying them based on their mass spectra. measurlabs.com One study mentioned GC-MS analysis in the context of reserpine autoxidation, noting that this compound did not interfere with a specific GC analysis method, implying that under certain GC conditions, this compound might be distinguishable or not detected depending on its volatility and the method used. datapdf.com GC-MS has been used for the analysis of indole alkaloids in other plants, demonstrating its potential for analyzing complex mixtures where this compound might be present. notulaebotanicae.ro

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry provides crucial information about the molecular weight and structure of this compound through the analysis of its ions and their fragmentation patterns. wikipedia.org

Fragmentology and Structural Confirmation of this compound

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is vital for the structural characterization of this compound. By fragmenting the this compound molecular ion, characteristic fragment ions are produced, providing a "fingerprint" that can be used for identification and structural confirmation. wikipedia.org The fragmentation patterns are influenced by the compound's structure and the ionization method used. wikipedia.orglibretexts.org One search result mentions specific fragmentation ions observed for this compound at m/z 195.062, 353.146, and 144.077, based on a 2016 study. europa.eu This type of data is critical for confirming the identity of this compound in complex samples and for differentiating it from isomers or compounds with similar molecular weights. europa.euresearchgate.net Collision-induced dissociation (CID) is a common fragmentation technique used in MS/MS for structural elucidation of alkaloids. wikipedia.orgresearchgate.net

Metabolite Identification in Preclinical Studies (excluding human)

Mass spectrometry is a key tool for identifying metabolites of this compound in preclinical studies involving non-human subjects or in vitro systems. By analyzing biological samples (e.g., tissue extracts, cell cultures) using techniques like LC-MS or GC-MS, researchers can detect and identify metabolites formed through metabolic processes. nih.gov The fragmentation patterns obtained from MS/MS analysis of these metabolites can provide clues about their structures, aiding in the mapping of metabolic pathways. wikipedia.orgresearchgate.net While specific preclinical metabolite studies for this compound were not detailed in the search results, MS-based techniques are standard for this type of investigation for alkaloids and other natural products. nih.gov The identification of metabolites is crucial for understanding the fate of this compound in a biological system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and functional groups of a molecule, allowing for complete structural elucidation. capes.gov.brucl.ac.uk Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are invaluable for determining the connectivity and stereochemistry of this compound. capes.gov.brucl.ac.ukresearchgate.net Studies on the synthesis and stereochemistry of this compound stereoisomers have utilized ¹H NMR for structural investigation. capes.gov.br ¹³C NMR spectroscopy is particularly useful for the stereochemical and conformational analysis of complex ring systems present in alkaloids like this compound. researchgate.net By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can assign each peak to a specific nucleus in the this compound molecule, thereby confirming or determining its complete structure. capes.gov.brucl.ac.ukresearchgate.net

Method Validation and Inter-Laboratory Comparability for this compound Analysis

Analytical method validation is a critical process to ensure that a method consistently produces accurate, precise, and reliable results for its intended purpose. gmpinsiders.comelementlabsolutions.com This is particularly important for the analysis of chemical compounds like this compound, which may be present in complex biological or botanical matrices. Validation involves assessing various performance characteristics to demonstrate that the method meets regulatory and quality requirements. gmpinsiders.comujpronline.com Key validation parameters typically include specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness. elementlabsolutions.comdemarcheiso17025.comyoutube.com

Specificity is the ability of the method to unequivocally assess the analyte (this compound) in the presence of other components that might be expected in the sample matrix, such as impurities, degradation products, or other plant compounds. elementlabsolutions.comyoutube.com Accuracy refers to the closeness of agreement between the measured value and the true value of this compound in a sample. elementlabsolutions.com Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. elementlabsolutions.comyoutube.com Precision can be evaluated at different levels, including repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst precision). Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. elementlabsolutions.comyoutube.com The range is the interval of analyte concentrations for which the method has demonstrated suitable precision, accuracy, and linearity. europa.eu The detection limit (LOD) is the lowest concentration of this compound that can be detected, though not necessarily quantified, while the quantitation limit (LOQ) is the lowest concentration that can be accurately and precisely quantified. youtube.comeuropa.eu Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.comyoutube.comeuropa.eu

Method validation studies for this compound would involve performing experiments to evaluate these parameters. For instance, linearity might be assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. elementlabsolutions.com Precision would involve replicate analyses of samples at different concentration levels. Accuracy could be evaluated by analyzing spiked samples or comparing results to a method of known accuracy.

While general principles of method validation and inter-laboratory comparison are well-established and guided by international standards and guidelines such as those from ICH and ISO/IEC 17025 demarcheiso17025.comeuropa.euinab.ie, specific detailed research findings on the method validation and inter-laboratory comparability specifically for this compound analysis were not extensively detailed in the search results. The principles outlined above would be applied to develop and validate analytical methods for this compound, and inter-laboratory studies would be conducted to confirm the comparability of results between different testing sites.

Table 1: Key Analytical Method Validation Parameters

ParameterDescription
SpecificityAbility to measure the analyte unequivocally in the presence of other components.
AccuracyCloseness of agreement between measured and true values.
PrecisionCloseness of agreement between replicate measurements of the same sample.
LinearityProportionality of detector response to analyte concentration over a range.
RangeThe interval of concentrations for which the method is suitable.
Detection LimitLowest concentration that can be detected.
Quantitation LimitLowest concentration that can be accurately and precisely quantified.
RobustnessAbility to remain unaffected by small variations in method parameters.

Note: This table summarizes the general validation parameters applicable to analytical methods, including those for compounds like this compound.

Future Directions in Raunescine Research

Emerging Synthetic Strategies for Complex Raunescine Derivatives

The synthesis of complex polycyclic alkaloids, including those related to this compound, has long been a significant area of research in organic chemistry. researchgate.netnih.gov Efforts to achieve laboratory synthesis aim to advance the science of organic chemistry by developing new strategies, reagents, and stereocontrolled methods. researchgate.netnih.gov Future synthetic strategies for complex this compound derivatives are likely to focus on developing more concise and enantioselective routes. nih.gov

Key areas for development include:

Enantioselective Catalysis: Utilizing catalysts that can selectively produce one mirror image of a molecule is crucial for synthesizing complex natural products with defined biological activities. nih.gov

Cascade and One-Pot Processes: Designing synthetic sequences where multiple reactions occur in a single vessel can significantly increase efficiency and reduce waste. nih.gov

Access to Diverse Structural Analogs: Developing adaptable syntheses that allow for the rapid generation of a variety of structurally related molecules from common intermediates is important for exploring structure-activity relationships. nih.gov This platform approach can enable the production of a wide range of complex alkaloids for future biomedical investigations. nih.gov

The challenges in synthesizing complex alkaloids often highlight gaps in existing methodologies and serve as proving grounds for new ones. reddit.com Future research will likely address these challenges by developing novel transformations and expanding the scope of existing reactions.

Application of Omics Technologies to this compound Biosynthesis Research

Understanding the biosynthesis of natural products in plants is critical for their sustainable production and for engineering pathways to create novel derivatives. 'Omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive tools for investigating the complex molecular mechanisms underlying biological processes. frontiersin.orgfrontlinegenomics.comwikipedia.org

Applying these technologies to this compound biosynthesis research can offer several advantages:

Identification of Biosynthetic Genes and Enzymes: Transcriptomics (studying RNA transcripts) and proteomics (studying proteins) can help identify the genes and enzymes involved in converting simple metabolic building blocks into complex alkaloid structures like this compound. frontiersin.orgku.dkmdpi.com RNA-Seq, a transcriptomic technique, is a powerful tool for identifying novel genes involved in biosynthetic pathways. frontiersin.org

Elucidating Regulatory Mechanisms: Multi-omics analysis can uncover the regulatory networks that control the production of this compound in plants. frontiersin.orgmdpi.com

Understanding Spatial and Temporal Distribution: Techniques like mass spectrometry imaging can reveal the distribution of this compound and its precursors within different tissues and at various developmental stages of the plant, providing insights into biosynthesis and transportation processes. springermedizin.denih.gov This can help explore the relationship between spatial localization of metabolites and their biosynthetic pathways. springermedizin.denih.gov

By integrating data from different 'omics' levels, researchers can gain a more holistic understanding of this compound biosynthesis. frontiersin.orgfrontlinegenomics.commdpi.com This knowledge can then be used for biotechnological applications, such as engineering production hosts (e.g., yeast or model plants) for cost-effective and sustainable production of medicinal alkaloids. ku.dk

Novel Preclinical Models for Mechanistic Elucidation of this compound Actions

Preclinical animal models have historically been crucial for investigating disease pathophysiology and assessing new drugs. oatext.comnih.gov However, there is a continuous need for novel models that better recapitulate human conditions and allow for more precise mechanistic studies. nih.govresearchfeatures.comomu.edu.tr Future research on this compound will require the development and application of novel preclinical models to fully elucidate its mechanisms of action.

Potential advancements in preclinical modeling include:

Improved in vitro Systems: Developing more complex cell culture models, such as organ-on-a-chip systems, can provide a more physiologically relevant environment for studying cellular and molecular effects of this compound.

Genetically Engineered Models: Utilizing genetically modified animal models that mimic specific human diseases or express target proteins relevant to this compound's activity can provide valuable insights into its therapeutic potential and mechanisms.

In Vivo Models with Enhanced Translational Relevance: Developing animal models that more closely resemble human physiology, skin structure, or disease progression can improve the predictability of preclinical findings. researchfeatures.com For example, miniature swine have characteristics similar to humans that make them suitable for modeling various diseases. sinclairbioresources.com

The focus will be on developing models that allow for rigorous and reproducible studies, addressing the need for improved relevance, robustness, and reproducibility in in vivo research. nih.gov Novel models are urgently required to understand the origins of certain conditions and to test preclinical therapies under physiological conditions. researchfeatures.com

Integration of Artificial Intelligence and Machine Learning in this compound Research for Mechanism and SAR Exploration

The integration of AI and ML in this compound research holds significant promise for:

Mechanism of Action Prediction: AI algorithms can analyze structural features of this compound and its derivatives, along with biological data, to predict potential protein targets and biological pathways involved in their activity. nih.govnih.gov Network-based inference methods can be used to predict the mechanism of action for compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Exploration: ML models can learn the relationship between the chemical structure of this compound derivatives and their biological activity, enabling the prediction of activity for novel compounds and guiding the design of more potent and selective analogs. science.govnih.gov Computational analysis and visualization methods are required for large-scale exploration of SARs. science.gov

In Silico Screening and Prioritization: AI can be used to virtually screen large libraries of this compound derivatives or related compounds to identify candidates with desired properties, prioritizing them for experimental testing. nih.govnih.gov This can help save costs and speed up compound discovery. researchgate.net

Predicting ADMET Properties: In silico methods can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to filter out compounds likely to have unfavorable pharmacokinetic profiles early in the research process. nih.gov

Computational chemistry provides a detailed understanding of molecular structures, properties, and reaction mechanisms, and can be used to predict reagents and accelerate catalyst design. rsc.org The increasing availability of high-dimensionality datasets and advances in computing power are driving the explosion of AI use in research. nih.gov

Q & A

Q. Table 1: Comparison of Analytical Methods

MethodDetection LimitKey Application
HPLC-MS0.1% impurityQuantification and identification
1H/13C NMR1-5 µg sampleStructural confirmation
EA±0.3% accuracyEmpirical formula validation

Best Practice: Cross-validate results across methods to address instrumental limitations .

Advanced: How can researchers resolve contradictions in reported pharmacological activity of this compound across in vitro vs. in vivo studies?

Methodological Answer:
Contradictions often arise from bioavailability, metabolic pathways, or model-specific variables. Follow these steps:

Systematic Literature Review: Map discrepancies using databases like PubMed, prioritizing studies with rigorous controls and replication .

Pharmacokinetic Profiling: Compare this compound’s absorption, distribution, and metabolism in different models using LC-MS/MS .

Dose-Response Reassessment: Conduct parallel in vitro (cell lines) and in vivo (rodent) assays under identical dosing regimens .

Key Considerations:

  • Account for species-specific metabolic enzymes (e.g., cytochrome P450 isoforms) .
  • Use standardized endpoints (e.g., IC50 for in vitro, ED50 for in vivo) to ensure comparability .

Basic: What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?

Methodological Answer:

  • Negative Controls: Untreated cells and solvent-only (e.g., DMSO) groups to isolate vehicle effects .
  • Positive Controls: Known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity .
  • Technical Replicates: Minimum triplicate wells per condition to assess variability .

Q. Table 2: Example Experimental Design for Cytotoxicity Assay

GroupTreatmentPurpose
NegativeCulture mediumBaseline viability
Vehicle0.1% DMSOSolvent effect
Positive10 µM DoxorubicinAssay validation
This compound1–100 µMDose-response analysis

Note: Normalize data to negative controls and report % viability ± SEM .

Advanced: How should researchers design experiments to elucidate this compound’s mechanism of action while avoiding bias?

Methodological Answer:
Adopt a hypothesis-driven, multi-modal approach:

Target Deconvolution: Use chemoproteomics (e.g., affinity chromatography-MS) to identify binding partners .

Functional Validation: CRISPR/Cas9 knockout of candidate targets to confirm role in observed activity .

Pathway Analysis: Transcriptomic (RNA-seq) or phosphoproteomic profiling to map downstream effects .

Avoiding Bias:

  • Blind sample processing and data analysis .
  • Pre-register hypotheses and analytical pipelines in open repositories (e.g., OSF) .

Basic: What guidelines ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Detailed Protocols: Document reaction conditions (temperature, solvent, catalysts) and purification steps (e.g., column chromatography gradients) .
  • Batch-to-Batch Consistency: Characterize each derivative lot via HPLC purity (>98%) and NMR .
  • Open Data: Share synthetic procedures in supplementary materials with step-by-step videos or spectra .

Example Workflow:

Synthesis → 2. Purification → 3. Characterization (HPLC, NMR, EA) → 4. Stability testing (e.g., accelerated degradation) .

Advanced: What statistical strategies address variability in this compound’s bioactivity data from high-throughput screens?

Methodological Answer:

  • Normalization: Use Z-scores or plate median normalization to correct for inter-plate variability .
  • Robust Hit Selection: Apply stringent thresholds (e.g., p < 0.01, effect size >2 SD from controls) .
  • Machine Learning: Train classifiers (e.g., random forests) to distinguish artifacts from true hits .

Validation: Confirm hits in orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Basic: How can researchers identify literature gaps in this compound’s applications using systematic reviews?

Methodological Answer:

Search Strategy: Use Boolean operators (e.g., "this compound AND (antioxidant OR anti-inflammatory)") across PubMed, Scopus, and Web of Science .

Inclusion/Exclusion Criteria: Filter studies by model type, dosage, and outcome measures .

Gap Analysis: Tabulate understudied areas (e.g., neuroprotective effects in vivo) using PRISMA frameworks .

Q. Table 3: Literature Gap Analysis Template

Research Aspect# StudiesKey FindingsGaps Identified
Antioxidant (in vitro)15ROS reduction at 10–50 µMIn vivo models lacking
Anti-inflammatory8TNF-α inhibitionMechanism unresolved

Advanced: What ethical and methodological standards apply when testing this compound in preclinical animal models?

Methodological Answer:

  • Ethical Compliance: Obtain IACUC approval; adhere to ARRIVE guidelines for reporting animal studies .
  • Dose Translation: Calculate human-equivalent doses using body surface area normalization .
  • Endpoint Rationalization: Predefine humane endpoints (e.g., tumor burden limits) to minimize suffering .

Best Practice: Include sham-operated or vehicle-treated cohorts to isolate compound effects .

Basic: How should this compound’s stability be assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months; analyze degradation via HPLC .
  • Light Sensitivity: Compare aliquots stored in amber vs. clear vials under UV/visible light .
  • pH Stability: Incubate in buffers (pH 3–9) and monitor decomposition kinetics .

Data Reporting: Express stability as % remaining parent compound over time ± SD .

Advanced: How can multi-omics approaches clarify this compound’s polypharmacology?

Methodological Answer:
Integrate:

Transcriptomics (RNA-seq): Identify differentially expressed genes post-treatment .

Metabolomics (LC-MS): Map metabolic pathway perturbations .

Network Pharmacology: Build compound-target-disease networks using platforms like STITCH .

Validation: Prioritize hub nodes (e.g., AKT1, NF-κB) for functional assays .

Q. Guidelines for Citation and Replication

  • Always reference experimental protocols in-line (e.g., "HPLC conditions followed Beilstein Journal guidelines ").
  • Share raw data and code via repositories like Zenodo or GitHub to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.